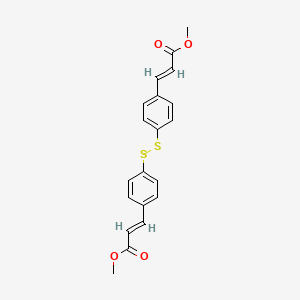

(4,4'-Dicinnamoyldisulfide)dimethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

(4,4’-Dicinnamoyldisulfide)dimethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

(4,4’-Dicinnamoyldisulfide)dimethyl Ester has several scientific research applications, including:

Chemistry: It is used in the study of organic reactions and the synthesis of complex molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it can be used in research to understand disease mechanisms and potential drug targets.

Industry: It may be used in the development of new materials and chemical processes

Comparaison Avec Des Composés Similaires

(4,4’-Dicinnamoyldisulfide)dimethyl Ester can be compared with other similar compounds, such as:

(4,4’-Dithiodibutyric Acid): Another disulfide compound with different functional groups.

(4,4’-Dithiodipropionic Acid): Similar in structure but with different ester linkages.

(4,4’-Dithiodibenzoyl Chloride): Contains benzoyl groups instead of cinnamoyl groups.

The uniqueness of (4,4’-Dicinnamoyldisulfide)dimethyl Ester lies in its specific ester and disulfide linkages, which confer distinct chemical properties and reactivity .

Activité Biologique

(4,4'-Dicinnamoyldisulfide)dimethyl Ester is a unique compound characterized by its dual cinnamoyl groups linked by a disulfide bond. This structure imparts significant biological activity, making it a valuable tool in biochemical and proteomics research. The compound's interactions with various biomolecules highlight its potential applications in understanding disease mechanisms and developing therapeutic strategies.

- Molecular Formula : C20H18O4S2

- Molecular Weight : 386.48 g/mol

The compound's distinctive features include:

- Two cinnamoyl groups that enhance its reactivity.

- A disulfide linkage that facilitates interactions with biological molecules.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Protein Interaction : The compound is utilized in proteomics to study protein interactions and functions. It can modify proteins through disulfide bond formation, impacting their structure and activity.

- Oxidative Stress Response : It may influence oxidative stress pathways by modulating redox-sensitive signaling cascades, which are crucial in various cellular processes.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative damage.

Research Findings

A variety of studies have explored the biological implications of this compound:

- Cell Viability Assays : In vitro assays have shown that the compound can affect cell viability in cancer cell lines, indicating potential anticancer properties.

- Enzyme Inhibition Studies : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, suggesting its role as a biochemical modulator.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Mercaptomethyl Dipicolinic Acid Dimethyl Ester | C12H14N2O4S | Contains a single thiol group; used in chelation chemistry. |

| 4,4'-Biphenyldicarboxylic Acid Dimethyl Ester | C16H14O4 | Lacks sulfur; primarily used in polymer chemistry. |

| 1,3-Dithiane-2-carboxylic Acid Dimethyl Ester | C8H12O4S2 | Different cyclic structure; known for reactivity in organic synthesis. |

The unique disulfide and cinnamoyl functionalities of this compound confer distinct chemical properties and biological activities not found in these other compounds.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Proteomics Applications : A study demonstrated its utility in labeling proteins for mass spectrometry analysis, allowing researchers to track protein modifications under various conditions.

- Cancer Research : In experiments involving breast cancer cell lines, treatment with the compound resulted in reduced cell proliferation and increased apoptosis rates, suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

methyl (E)-3-[4-[[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]disulfanyl]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4S2/c1-23-19(21)13-7-15-3-9-17(10-4-15)25-26-18-11-5-16(6-12-18)8-14-20(22)24-2/h3-14H,1-2H3/b13-7+,14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHBBSNMUBIDTK-FNCQTZNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)SSC2=CC=C(C=C2)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.